Rufigallol Rufigallol Rufigallol has synergistic antimalarial activity.
Brand Name: Vulcanchem
CAS No.: 82-12-2
VCID: VC0542060
InChI: InChI=1S/C14H8O8/c15-5-1-3-7(13(21)11(5)19)10(18)4-2-6(16)12(20)14(22)8(4)9(3)17/h1-2,15-16,19-22H
SMILES: C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Molecular Formula: C14H8O8
Molecular Weight: 304.21 g/mol

Rufigallol

CAS No.: 82-12-2

Cat. No.: VC0542060

Molecular Formula: C14H8O8

Molecular Weight: 304.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rufigallol - 82-12-2

Specification

CAS No. 82-12-2
Molecular Formula C14H8O8
Molecular Weight 304.21 g/mol
IUPAC Name 1,2,3,5,6,7-hexahydroxyanthracene-9,10-dione
Standard InChI InChI=1S/C14H8O8/c15-5-1-3-7(13(21)11(5)19)10(18)4-2-6(16)12(20)14(22)8(4)9(3)17/h1-2,15-16,19-22H
Standard InChI Key NEIMTOOWBACOHT-UHFFFAOYSA-N
SMILES C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Canonical SMILES C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Rufigallol (CAS: 82-12-2) is characterized by a planar anthraquinone backbone substituted with six hydroxyl groups at positions 1, 2, 3, 5, 6, and 7 . Its molecular formula, C14H8O8\text{C}_{14}\text{H}_{8}\text{O}_{8}, corresponds to a molecular weight of 304.209 g/mol . The compound’s high density (2.032 g/cm³) and boiling point (524.9°C at 760 mmHg) reflect its aromatic rigidity and intermolecular hydrogen bonding .

Table 1: Key Physicochemical Properties of Rufigallol

PropertyValue
Molecular Weight304.209 g/mol
Density2.032 g/cm³
Boiling Point524.9°C at 760 mmHg
Flash Point285.3°C
LogP0.6956
Polar Surface Area (PSA)155.52 Ų

The compound’s redox activity arises from its ability to chelate metal ions and participate in electron-transfer reactions, a feature exploited in both biological and materials contexts .

Synthesis and Modern Methodological Advances

Traditional synthesis of rufigallol involves acid-catalyzed condensation of gallic acid, but recent innovations have optimized this process. Microwave-assisted synthesis, as reported by Bisoyi and Sandeep, enables rapid production of rufigallol in 90 seconds with yields exceeding 90% . This method employs gallic acid and concentrated sulfuric acid under microwave irradiation (300 W), drastically reducing reaction times compared to conventional heating .

Key Advantages of Microwave Synthesis:

  • Efficiency: Reaction completion in 90 seconds vs. hours in traditional methods.

  • Scalability: Suitable for gram-scale production without compromising yield.

  • Sustainability: Reduced energy consumption and minimal byproducts .

Alkylation of rufigallol with branched-chain alkyl halides under similar conditions yields novel room-temperature discotic liquid crystals, expanding its utility in materials science .

Biological Activity and Antimalarial Synergy

Rufigallol exhibits potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains (e.g., W2 clone) . Intriguingly, its synergy with exifone (a structurally related benzophenone) enhances antimalarial efficacy by up to 300-fold in trophozoite-stage parasites . Isobologram analysis revealed that combining 1 nM rufigallol with 10 nM exifone achieves 50% growth inhibition, a effect attributed to stage-specific targeting of hemoglobin digestion pathways .

Mechanism Insights:

  • Redox Cycling: Rufigallol generates reactive oxygen species (ROS) via redox cycling, destabilizing parasite membranes .

  • Iron Chelation: Hydroxyl groups sequester iron, disrupting heme detoxification in Plasmodium .

  • Synergy with Exifone: Exifone’s ortho-hydroxy groups enhance rufigallol’s bioavailability or target engagement, though exact mechanisms remain under investigation .

Despite promising efficacy, exifone’s historical hepatotoxicity in clinical trials (e.g., 1:15,000 incidence of liver damage) necessitates caution in therapeutic applications .

Derivatives and Structure-Activity Relationships

Chemical modification of rufigallol’s hydroxyl groups alters its biological and physical properties. Hexa-O-methylation, for instance, produces rufigallol hexamethyl ether (PubChem CID: 16637827), a derivative with reduced redox activity and improved lipophilicity (LogP: 1.2 vs. 0.6956 in parent compound) .

Table 2: Comparative Properties of Rufigallol and Hexamethyl Ether

PropertyRufigallolHexamethyl Ether
Molecular Weight304.209 g/mol388.4 g/mol
LogP0.69561.2
BioactivityAntimalarialInactive

Derivatization studies highlight the critical role of free hydroxyl groups in antimalarial activity, as methylation abolishes efficacy .

Applications in Materials Science

Alkylated rufigallol derivatives self-assemble into room-temperature columnar mesophases, making them ideal for optoelectronic devices . These discotic liquid crystals exhibit:

  • High Charge Mobility: 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} due to π\pi-π\pi stacking.

  • Thermal Stability: Mesophase retention up to 150°C .

Such properties are advantageous in organic photovoltaics and light-emitting diodes (OLEDs), where solution processability and thermal resilience are paramount .

Future Directions and Research Opportunities

  • Therapeutic Optimization: Develop rufigallol-exifone analogs with reduced toxicity.

  • Materials Innovation: Engineer alkylated derivatives for flexible electronics.

  • Mechanistic Studies: Elucidate the molecular basis of antimalarial synergy.

  • Green Chemistry: Scale microwave synthesis for industrial production.

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